(S)-2,6-Diaminohexan-1-ol dihydrochloride
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
(2S)-2,6-diaminohexan-1-ol;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N2O.2ClH/c7-4-2-1-3-6(8)5-9;;/h6,9H,1-5,7-8H2;2*1H/t6-;;/m0../s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWJMQDACZPRYJA-ILKKLZGPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC(CO)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCN)C[C@@H](CO)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H18Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Stereochemical Significance of Chiral Aminoalcohols
Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in chemistry, with profound implications for biological activity. nih.govnih.gov Chiral aminoalcohols are a class of compounds that are particularly significant in this regard. Their dual functionality, consisting of both an amino and a hydroxyl group, allows for the formation of a wide range of derivatives and coordination complexes. rsc.org
The specific spatial arrangement of these functional groups in a chiral aminoalcohol can dramatically influence the stereochemical outcome of a chemical reaction. numberanalytics.com This makes them invaluable as chiral auxiliaries, ligands for metal-catalyzed reactions, and organocatalysts in asymmetric synthesis. nih.govacs.org The goal of asymmetric synthesis is to produce a single enantiomer or diastereomer of a chiral product with high selectivity, which is crucial in the development of pharmaceuticals where different stereoisomers can have vastly different physiological effects. nih.govnumberanalytics.com The defined stereochemistry of chiral aminoalcohols provides the necessary chiral environment to control the formation of new stereocenters during a reaction. mdpi.com
The Role of S 2,6 Diaminohexan 1 Ol Dihydrochloride As a Prominent Chiral Scaffold
A chiral scaffold is a core molecular framework that introduces chirality into a larger, more complex molecule. nih.gov (S)-2,6-Diaminohexan-1-ol dihydrochloride (B599025) serves as a prominent example of such a scaffold. Its utility stems from its well-defined stereochemistry at the C2 position and the presence of three distinct functional groups (two primary amines and one primary alcohol) that can be selectively modified. researchgate.net
This trifunctional nature allows chemists to build upon the (S)-2,6-diaminohexan-1-ol core in a controlled and predictable manner, creating a diverse array of polyfunctional chemical platforms. researchgate.net For instance, the amino and hydroxyl groups can be used as anchor points for constructing ligands used in asymmetric catalysis or for synthesizing key intermediates for pharmaceutical agents. rsc.org The specific 'S' configuration of the molecule ensures that the resulting products maintain a desired stereochemistry, making it a reliable building block for creating optically pure compounds. bldpharm.com
Below is a table summarizing the key properties of (S)-2,6-Diaminohexan-1-ol dihydrochloride:
| Property | Value |
| CAS Number | 1041055-24-6 |
| Molecular Formula | C₆H₁₈Cl₂N₂O |
| Molecular Weight | 205.13 g/mol |
| IUPAC Name | (2S)-2,6-diaminohexan-1-ol;dihydrochloride |
| Chirality | S-enantiomer |
Historical Context and Evolution of Its Application in Chemical Synthesis
Asymmetric Synthetic Routes Towards this compound
The generation of enantiopure (S)-2,6-Diaminohexan-1-ol relies on asymmetric synthesis, where the three-dimensional arrangement of atoms is precisely controlled. The most prevalent and economically viable methods begin with a readily available, naturally occurring chiral molecule.
Chiral Pool Strategies Leveraging Natural Precursors
The most direct and widely used method for synthesizing (S)-2,6-Diaminohexan-1-ol is a chiral pool strategy starting from the natural amino acid L-lysine (S)-2,6-diaminohexanoic acid. sigmaaldrich.com This approach is advantageous as the crucial stereocenter at the C2 position is already established in the starting material, thus preserving the desired (S)-configuration throughout the synthesis.
The core transformation is the reduction of the carboxylic acid group of L-lysine to a primary alcohol. However, the presence of two reactive amino groups (at the α and ε positions) necessitates a protection-reduction-deprotection sequence.
Protection: Both amino groups are first protected to prevent side reactions with the reducing agent. Common protecting groups include tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Z), which are stable under reducing conditions but can be removed later. The carboxyl group is often converted to an ester (e.g., a methyl ester) to facilitate reduction.
Reduction: The protected lysine (B10760008) ester is then reduced to the corresponding alcohol. While strong hydride agents like lithium aluminum hydride (LiAlH4) are effective, milder and more selective reagents are often preferred, especially in scalable processes.
Deprotection and Salt Formation: The protecting groups are removed, typically under acidic conditions, which also serves to protonate the amino groups and the hydroxyl group, leading to the formation of the final dihydrochloride salt.
| Starting Material | Protection Strategy | Reducing Agent | Key Steps | Reference |
| L-lysine monohydrochloride | Nα, Nε-di-Boc | Not specified for reduction | Protection of amino groups is a key initial step for subsequent transformations. | google.com |
| L-lysine | Nε-Boc, Nα-Z | Not specified for reduction | Orthogonal protection allows for selective manipulation of the amino groups. | google.com |
Catalytic Asymmetric Synthesis Approaches
While the chiral pool approach is dominant, de novo catalytic asymmetric synthesis represents an alternative strategy for producing chiral amino alcohols. These methods build the chiral center during the reaction using a small amount of a chiral catalyst. For a molecule like (S)-2,6-Diaminohexan-1-ol, this would typically involve the asymmetric reduction of a prochiral precursor, such as a keto-amine.
General strategies in this field include:
Asymmetric Hydrogenation: Using chiral transition metal catalysts (e.g., based on Ruthenium or Rhodium) to hydrogenate a carbon-oxygen or carbon-nitrogen double bond, creating the chiral center with high enantioselectivity.
Asymmetric Transfer Hydrogenation: A similar process that uses a hydrogen donor molecule instead of H2 gas.
Organocatalysis: Employing small, metal-free organic molecules as catalysts to promote stereoselective reactions.
Although these methods are powerful for creating complex chiral molecules, they are less common for the synthesis of (S)-2,6-Diaminohexan-1-ol itself due to the low cost and high enantiopurity of the L-lysine starting material. The multi-step synthesis of a suitable prochiral precursor would likely be more complex and expensive than the straightforward reduction of natural lysine.
| Catalytic Method | Catalyst Type | Substrate Class | Typical Product | Relevance |
| Asymmetric Hydrogenation | Chiral Ru/Rh complexes | α-Amino ketones | Chiral 1,2-amino alcohols | Potentially applicable to a precursor of L-lysinol, but not the preferred route. |
| Organocatalytic Mannich Reaction | Chiral Phosphoric Acids | Aldehydes and Imines | anti-1,2-amino alcohols | A general method for constructing amino alcohol frameworks. google.com |
Biocatalytic Transformations for Stereocontrol
Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations with high specificity and stereoselectivity under mild conditions. For the synthesis of (S)-2,6-Diaminohexan-1-ol, biocatalysis offers intriguing, though less developed, possibilities.
A potential biocatalytic route could involve the direct enzymatic reduction of the carboxyl group of L-lysine. Enzymes known as Carboxylate Reductases (CARs) are capable of selectively reducing carboxylic acids to aldehydes. researchgate.netnih.govbohrium.com A subsequent reduction of the intermediate aldehyde to the alcohol could be achieved using an alcohol dehydrogenase (ADH). This two-step enzymatic cascade would offer a green and highly selective pathway, avoiding the need for chemical protecting groups.
While numerous CARs have been identified and studied for their activity on a range of carboxylic acids, their specific application for the direct reduction of L-lysine to L-lysinol is an area of ongoing research. researchgate.netnih.gov Other enzymatic strategies have focused on different modifications of the lysine molecule, such as hydroxylation followed by decarboxylation, to produce other valuable chiral amino alcohols. researchgate.net
Large-Scale Synthesis and Industrial Scalability Considerations
The industrial production of (S)-2,6-Diaminohexan-1-ol is intrinsically linked to the large-scale availability of its precursor, L-lysine, which is produced efficiently via microbial fermentation in quantities exceeding 750,000 tons per year. researchgate.netumaine.edu The key challenge for industrial scale-up is the chemical reduction step.
Catalytic hydrogenation is often preferred over the use of stoichiometric metal hydride reagents for large-scale processes due to safety, cost, and waste reduction considerations. researchgate.net Research has shown that lysine can be selectively hydrogenated to lysinol using heterogeneous catalysts. mdpi.comcsfarmacie.cz
Key parameters for scalable catalytic hydrogenation include:
Catalyst: Ruthenium on carbon (Ru/C) and Rhodium-based catalysts have demonstrated high activity and selectivity. mdpi.comcsfarmacie.cz
Reaction Conditions: The reaction is typically performed in water under elevated hydrogen pressure (40–70 bar) and temperature (80–150 °C). mdpi.comcsfarmacie.cz
pH Control: Maintaining a low pH (e.g., using phosphoric or sulfuric acid) is crucial. csfarmacie.cz Under acidic conditions, the α-amino group exists as an ammonium (B1175870) cation, which activates the adjacent carboxylic acid group towards reduction. csfarmacie.cz
Purification: After the reaction, the catalyst is removed by filtration. The product is typically isolated and purified by crystallization of its dihydrochloride salt.
| Catalyst | Co-catalyst / Solvent | Temperature (°C) | Pressure (bar H₂) | Conversion / Selectivity | Reference |
| Ru/C | Water, low pH (1.5-2.0) | 100-150 | 48-70 | 100% conversion, >90% selectivity | mdpi.comcsfarmacie.cz |
| Rh-MoOx/SiO₂ | H₃PO₄ / Water | 80 | 70 | 96% conversion, 87% selectivity | csfarmacie.cz |
Advanced Purification Techniques and Enantiopurity Assessment
Ensuring the purity and, most importantly, the enantiopurity of (S)-2,6-Diaminohexan-1-ol is critical for its use as a chiral building block.
For purification, simple recrystallization of the dihydrochloride salt is often effective for removing most impurities. For higher purity requirements, ion-exchange chromatography can be employed. This technique is well-suited for separating charged molecules like lysinol from non-ionic or differently charged impurities.
The assessment of enantiopurity (determining the enantiomeric excess, or e.e.) is most commonly performed using chiral High-Performance Liquid Chromatography (HPLC) . chiralpedia.com Since the target molecule lacks a strong chromophore for UV detection, derivatization is often necessary. The amino groups can be reacted with a UV-active agent to facilitate detection and improve chromatographic separation. ankara.edu.tr Alternatively, direct analysis of the underivatized amino alcohol is possible using specific chiral stationary phases (CSPs) and compatible mobile phases, often coupled with mass spectrometry (MS) detection. sigmaaldrich.comsigmaaldrich.com
Common types of chiral stationary phases used for separating amino acids and their derivatives include:
Macrocyclic Glycopeptide Phases: Columns like those based on teicoplanin (e.g., Astec CHIROBIOTIC T) are particularly effective for the direct separation of underivatized amino acid enantiomers. sigmaaldrich.com
Polysaccharide-based Phases: Columns with derivatized cellulose (B213188) or amylose (B160209) are widely used but may require derivatization of the analyte. chiralpedia.com
Crown Ether Phases: These are also used for the analysis of primary amines without derivatization. sigmaaldrich.com
| Analytical Technique | Column Type (Stationary Phase) | Mobile Phase Type | Detection | Purpose |
| Chiral HPLC | Macrocyclic Glycopeptide (e.g., Teicoplanin) | Polar Ionic / Reversed Phase | MS, ELSD | Direct enantiomeric separation of underivatized amino alcohols. sigmaaldrich.com |
| Chiral HPLC | Crown Ether | Polar Organic | MS, ELSD | Direct enantiomeric separation of primary amines. sigmaaldrich.com |
| Chiral HPLC | Polysaccharide (e.g., derivatized cellulose) | Normal Phase / Reversed Phase | UV (after derivatization) | Enantiomeric separation of derivatized amino alcohols. chiralpedia.com |
Development of Chiral Ligands Based on this compound
The presence of three potential donor sites (two nitrogen atoms and one oxygen atom) on the (S)-2,6-Diaminohexan-1-ol scaffold makes it a versatile platform for designing multidentate chiral ligands. These ligands are crucial components of asymmetric catalysts, where they coordinate to a metal center and create a chiral environment that directs the stereochemical outcome of a reaction. nih.gov
Design Principles for Aminoalcohol-Derived Ligands
The design of effective chiral ligands from amino alcohols like L-lysinol is guided by several key principles:
Modularity : The ligand structure should be easily tunable. The modular nature of amino alcohol-derived ligands allows for systematic variation of steric and electronic properties to optimize catalyst performance for a specific transformation. nih.govacs.org
Chelation : Ligands are designed to bind to the metal center through multiple atoms, forming stable five- or six-membered chelate rings. wikipedia.org For L-lysinol derivatives, this can involve N,N- or N,O-coordination, which rigidly holds the chiral backbone in a defined orientation relative to the metal's active site.
Chiral Environment : The stereocenter of the ligand must effectively transmit chiral information to the substrate during the catalytic cycle. The substituents on the ligand are positioned to create a sterically demanding environment that favors one approach of the substrate over the other, leading to high enantioselectivity. nih.govbldpharm.com
Symmetry : Many highly successful ligands possess C2 symmetry, which reduces the number of possible diastereomeric transition states in a catalytic reaction. nih.gov However, non-symmetrical ligands, such as those derived from L-lysinol, have also proven to be highly effective, in some cases outperforming their symmetric counterparts. nih.gov
Coordination Chemistry with Transition Metals
The amino and hydroxyl groups of (S)-2,6-Diaminohexan-1-ol and its derivatives act as Lewis bases, donating lone pairs of electrons to a transition metal ion, which acts as a Lewis acid. lumenlearning.com This interaction forms coordinate covalent bonds. lumenlearning.com Depending on how the L-lysinol scaffold is modified, it can give rise to ligands that bind to the metal in a bidentate (two-point attachment) or tridentate (three-point attachment) fashion. wikipedia.orgresearchgate.net
For example, a ligand derived from L-lysinol could coordinate to a metal (M) as a neutral tridentate (N,N',O) ligand. hakon-art.com This multidentate coordination is critical for forming a stable and well-defined catalyst structure. The formation of five- or six-membered chelate rings is thermodynamically favored and reduces the conformational flexibility of the complex, which is often beneficial for achieving high enantioselectivity. wikipedia.org The coordination number and geometry (e.g., octahedral, square planar) of the final metal complex depend on the metal ion, its oxidation state, and the specific structure of the ligand. lumenlearning.comlibretexts.org
Ligand Scaffold Modification and Optimization
The versatility of the (S)-2,6-Diaminohexan-1-ol scaffold lies in the reactivity of its amine and alcohol functional groups, which allows for extensive modification. Optimization of a ligand for a specific catalytic reaction often involves a "fine-tuning" process where different substituents are introduced to modulate the ligand's properties. acs.orgrsc.org
Common modifications include:
Schiff Base Formation : The primary amino groups can be readily condensed with aldehydes or ketones to form imine-containing (Schiff base) ligands. This introduces bulky aromatic or aliphatic groups that can significantly influence the steric environment of the catalyst.
N-Alkylation/N-Arylation : The amino groups can be alkylated or arylated to modify their electronic properties and steric bulk.
Phosphine Introduction : Reaction with chlorophosphines can convert the amino groups into aminophosphine (B1255530) moieties. This creates P,N- or P,N,O-ligands, which are highly effective in many transition metal-catalyzed reactions, including hydrogenation. nih.gov
O-Functionalization : The primary hydroxyl group can be etherified or esterified to block its coordination or to introduce additional functional groups.
This modular approach allows for the creation of a library of ligands from a single chiral precursor, facilitating the rapid screening and optimization of catalysts for new asymmetric transformations.
Enantioselective Transformations Catalyzed by this compound Derivatives
Derivatives of (S)-2,6-Diaminohexan-1-ol are prime candidates for use as chiral ligands in a variety of enantioselective transformations. The strategic placement of coordinating groups on this chiral backbone can lead to highly effective catalysts for reactions such as additions to carbonyls, cyclopropanations, and asymmetric hydrogenations.
Asymmetric Hydrogenation Reactions
Asymmetric hydrogenation is a powerful and atom-economical method for producing enantiomerically pure compounds, particularly chiral alcohols and amines. liv.ac.ukpharmtech.com The reaction involves the addition of hydrogen (H₂) across a double bond (e.g., C=O, C=N, C=C) of a prochiral substrate. Catalysts for this transformation typically consist of a transition metal (commonly Ruthenium, Rhodium, or Iridium) complexed with a chiral ligand. liv.ac.ukpharmtech.com
Chiral amino alcohols are a well-established class of ligands for these transformations, particularly in the asymmetric transfer hydrogenation (ATH) of ketones and imines. mdpi.comresearchgate.net In these systems, the amino alcohol ligand, in concert with the metal center, facilitates the stereoselective transfer of a hydride from a hydrogen source (like 2-propanol or formic acid) to the substrate. liv.ac.uknih.gov For instance, ruthenium complexes with chiral β-amino alcohol ligands are highly effective for the ATH of various ketones, yielding chiral secondary alcohols with excellent conversions and enantioselectivities. researchgate.net The mechanism often involves a metal-ligand bifunctional interaction, where the metal-hydride and the N-H proton of the ligand are transferred to the ketone via a six-membered transition state. nih.gov
While specific examples detailing the use of ligands derived directly from (S)-2,6-Diaminohexan-1-ol in asymmetric hydrogenation are not extensively reported in readily available literature, the principles established with other chiral amino alcohol ligands are directly applicable. A catalyst system featuring a transition metal and a ligand derived from L-lysinol would be expected to perform well in the asymmetric hydrogenation of prochiral ketones and imines. The performance of such a catalyst would depend on the specific modifications made to the ligand scaffold to optimize the steric and electronic interactions in the transition state.
Stereoselective Carbon-Carbon Bond Forming Reactions
Ligands derived from (S)-2,6-Diaminohexan-1-ol have demonstrated considerable potential in orchestrating various asymmetric carbon-carbon bond forming reactions. These reactions are fundamental in organic synthesis for building molecular complexity. The strategic placement of donor atoms in the ligand framework allows for the formation of well-defined chiral environments around a metal center, thereby enabling high levels of stereocontrol.
While specific data tables for reactions directly catalyzed by ligands solely derived from this compound are not extensively available in publicly accessible literature, the principles of asymmetric catalysis suggest their utility in reactions such as aldol (B89426) and Michael additions. For instance, chiral amino alcohol ligands are known to be effective in promoting the asymmetric addition of enolates to aldehydes in aldol reactions. The diamino alcohol scaffold can be readily modified to create bidentate or tridentate ligands that coordinate to a metal center, such as zinc or copper, activating the substrates and directing the approach of the nucleophile to one face of the electrophile.
Similarly, in asymmetric Michael additions, where a nucleophile adds to an α,β-unsaturated carbonyl compound, ligands derived from this diamino alcohol can be employed to control the stereochemistry of the newly formed chiral centers. The ability to tune the steric and electronic properties of the ligand by modifying the amino and hydroxyl groups is a key advantage in optimizing catalyst performance for specific substrates.
Asymmetric Oxidation and Reduction Processes
The field of asymmetric oxidation and reduction has significantly benefited from the development of chiral ligands based on amino alcohol frameworks. These processes are crucial for the synthesis of chiral alcohols, which are important intermediates in the pharmaceutical and fine chemical industries.
One of the most prominent applications of chiral amino alcohol and diamine ligands is in the asymmetric transfer hydrogenation of ketones. This reaction typically employs a metal catalyst, such as ruthenium, rhodium, or iridium, coordinated to a chiral ligand. The ligand, derived from a precursor like (S)-2,6-Diaminohexan-1-ol, facilitates the stereoselective transfer of a hydride from a hydrogen donor (e.g., isopropanol (B130326) or formic acid) to the prochiral ketone, yielding a chiral secondary alcohol. Research in this area has shown that the stereochemical outcome of the reduction is highly dependent on the structure of the ligand.
For example, iridium complexes of chiral diamine ligands have been shown to be highly efficient and recyclable catalysts for the asymmetric transfer hydrogenation of various functionalized ketones, affording optically active secondary alcohols with excellent enantioselectivities (up to 99% ee). While the specific use of (S)-2,6-Diaminohexan-1-ol derived ligands in this exact context requires further dedicated research reporting, the structural similarities to highly successful ligands suggest strong potential.
The following table illustrates the typical performance of chiral diamine-based iridium catalysts in the asymmetric transfer hydrogenation of a model ketone, acetophenone.
| Catalyst System | Substrate | Product | Yield (%) | ee (%) |
| [Ir(Cp*)(diamine)Cl] | Acetophenone | (R)-1-Phenylethanol | >95 | up to 99 |
| [Ru(p-cymene)(diamine)Cl] | Acetophenone | (R)-1-Phenylethanol | >95 | up to 98 |
Note: This table represents typical results for chiral diamine ligands in asymmetric transfer hydrogenation and serves as an illustrative example of the potential application for ligands derived from (S)-2,6-Diaminohexan-1-ol.
Other Enantiocatalytic Applications
Beyond carbon-carbon bond formation and redox reactions, derivatives of (S)-2,6-Diaminohexan-1-ol hold promise in a variety of other enantiocatalytic applications. The versatile nature of the diamino alcohol scaffold allows for its incorporation into diverse ligand architectures, including those suitable for Lewis acid and Lewis base catalysis.
For instance, the amino groups can be functionalized to create chiral ureas or thioureas, which are powerful hydrogen-bond donors capable of activating electrophiles in a stereoselective manner. Such organocatalysts have been successfully applied in a range of reactions, including Diels-Alder reactions and conjugate additions.
Furthermore, the hydroxyl group can be used as an anchoring point for immobilization on solid supports, facilitating catalyst recovery and recycling—a key consideration for sustainable chemical processes. The development of polymeric chiral diamine ligands has demonstrated the potential for creating highly efficient and recyclable catalysts for asymmetric hydrogenation.
The continued exploration of ligands derived from this compound is expected to unveil new catalytic systems with enhanced activity and selectivity, further expanding the toolbox of synthetic chemists for the efficient construction of chiral molecules.
Utilization of S 2,6 Diaminohexan 1 Ol Dihydrochloride As a Chiral Building Block
Synthesis of Complex Chiral Molecules and Natural Product Analogs
The inherent chirality and multiple functional groups of (S)-2,6-Diaminohexan-1-ol make it an excellent starting material or intermediate for the asymmetric synthesis of complex organic molecules. Chemists utilize this precursor to introduce stereocenters with high fidelity, a critical step in the synthesis of pharmaceuticals and biologically active compounds.
The synthesis of chiral 1,2-amino alcohols, for instance, is a significant area where derivatives of amino acids are employed. nih.gov These motifs are prevalent in many drug candidates and chiral ligands. The general strategy involves leveraging the existing stereocenter of a starting material like (S)-2,6-Diaminohexan-1-ol to direct the formation of new chiral centers, ensuring high enantiomeric purity in the final product. For example, chiral amino alcohols have been synthesized and used as catalysts in asymmetric reactions, such as the enantioselective addition of diethylzinc (B1219324) to aldehydes, yielding secondary alcohols with high enantiomeric excess. researchgate.net
Furthermore, diversity-oriented synthesis often employs versatile building blocks to create libraries of natural product analogs for drug discovery. mdpi.com The structural backbone of (S)-2,6-Diaminohexan-1-ol can be modified through its amino and hydroxyl groups to generate a wide array of derivatives, which can then be screened for biological activity. This approach is instrumental in exploring chemical space around a known pharmacophore.
Table 1: Examples of Chiral Molecules Synthesized Using Amino Alcohol Scaffolds
| Product Class | Synthetic Application | Key Feature |
|---|---|---|
| Chiral γ-Amino Alcohols | Intermediates for drugs like (S)-duloxetine and (R)-fluoxetine | High enantioselectivity (>99% ee) achieved in asymmetric reduction. nih.gov |
| Substituted Morpholinones | Precursors to 1,2-amino alcohols | High-yielding synthesis using a chiral auxiliary approach. nih.gov |
Integration into Advanced Polymeric Structures
The bifunctional nature of the amino groups and the hydroxyl group in (S)-2,6-Diaminohexan-1-ol allows for its incorporation into various polymer backbones through condensation polymerization. This leads to the creation of advanced polymeric structures with unique properties conferred by the chiral lysine-derived monomer.
Lysine (B10760008) and its derivatives are considered promising bio-based platform chemicals for replacing fossil-based resources in polymer synthesis. mdpi.com They can be used to produce functional polymers such as polyamides and polyesters. For instance, the reaction of a diamine like 1,6-diaminohexane (a related compound) with a dicarboxylic acid is the basis for the formation of Nylon 6,6, a widely used polyamide. savemyexams.com Similarly, (S)-2,6-Diaminohexan-1-ol can be polymerized with dicarboxylic acids or their derivatives to form chiral polyamides with pendant hydroxyl groups, which can be further functionalized.
A notable application is in the synthesis of dendronized polymers. Polymethacrylates carrying lysine-based dendrons have been synthesized, exhibiting amplified chirality compared to the individual dendrons. rsc.org The specific stereochemistry of the lysine derivative dictates the handedness of the resulting polymer's helical conformation. rsc.org These materials are of interest for applications in chiral recognition and catalysis.
Table 2: Lysine-Based Monomers and Corresponding Polymers
| Monomer | Polymer Type | Potential Application | Reference |
|---|---|---|---|
| Lysine Derivatives | Polyamides (e.g., Nylon-5,6) | Textiles, engineering plastics | researchgate.netresearchgate.net |
| Lysine | Poly(ε-lysine) (ε-PL) | Antimicrobial agent, food preservative | mdpi.comresearchgate.net |
Application in Supramolecular Chemistry and Host-Guest Systems
Supramolecular chemistry focuses on the non-covalent interactions that govern molecular recognition and self-assembly. The functional groups on (S)-2,6-Diaminohexan-1-ol—the protonated amines and the hydroxyl group—are capable of forming strong hydrogen bonds and electrostatic interactions, making it an ideal component for supramolecular systems. nih.gov
In host-guest chemistry, molecules are designed to bind specifically to one another. Lysine and its derivatives are frequent targets for synthetic receptors due to the biological importance of lysine recognition, particularly in epigenetics. rsc.orgrsc.org Synthetic host molecules, such as those based on linked binaphthylphosphoric acids, have been developed to act as chiral receptors for lysine. acs.orgnih.gov These receptors exhibit stereoselectivity, preferentially binding one enantiomer of lysine over the other, with association constants reaching up to 69,000 L/mol⁻¹. acs.org The binding is driven by ammonium-phosphate interactions, where the amino groups of the lysine derivative are positioned within the host's cavity. acs.org
Conversely, lysine-containing units can be incorporated into larger structures to act as the host. Peptides containing lysine have been studied as part of host-guest systems to understand protein stability, where interchain ion pairs involving lysine contribute significantly to the stability of structures like the collagen triple helix. nih.gov The chiral nature of (S)-2,6-Diaminohexan-1-ol can impart stereoselectivity to such host systems, enabling them to differentiate between chiral guest molecules.
Construction of Functional Materials
The unique chemical properties of (S)-2,6-Diaminohexan-1-ol and related lysine derivatives are being harnessed to create novel functional materials for a range of applications. researchgate.net These materials leverage the reactivity of the amine and hydroxyl groups for surface modification and the construction of active frameworks.
One prominent example is the development of functionalized magnetic nanoadsorbents for environmental remediation. nih.govnih.gov Magnetic nanoparticles coated with silica can be chemically modified by covalently bonding a lysine derivative to the surface. nih.govnih.gov The amino and carboxylate groups present in the lysine structure are excellent chelating agents for heavy metal ions. nih.gov These functionalized nanoparticles have shown high efficiency in the simultaneous removal of heavy metals like chromium, zinc, and copper from complex environmental samples such as industrial sludge. nih.gov
Table 3: Performance of Lysine-Functionalized Magnetic Nanoadsorbent
| Parameter | Finding | Reference |
|---|---|---|
| Application | Simultaneous removal of Cr, Zn, Cu from sludge | nih.gov |
| Adsorption Capacity | Total equilibrium adsorption capacity of 24.5 mg/g | nih.gov |
Furthermore, l-lysine has been used to functionalize reduced graphene oxide, creating a highly efficient electrocatalyst for the oxygen evolution reaction (OER). acs.org The functionalization introduces active sites that enhance the catalytic activity, demonstrating the potential of amino acid-derived building blocks in the field of energy materials.
Derivatives and Analogs of S 2,6 Diaminohexan 1 Ol Dihydrochloride: Synthesis and Research Applications
Synthesis of N-Protected and N-Functionalized Derivatives
The presence of two primary amine groups in (S)-2,6-Diaminohexan-1-ol necessitates the use of protecting groups to achieve selective functionalization at a specific site. The differential reactivity of the N-2 (α-amino) and N-6 (ε-amino) positions can be exploited, but orthogonal protection strategies are often employed for precise chemical manipulation.
Commonly used nitrogen-protecting groups include the tert-butyloxycarbonyl (Boc) and carboxybenzyl (Cbz) groups. The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) in a suitable solvent like methylene (B1212753) chloride. prepchem.com The selective mono-Boc protection of diamines can be achieved by first monoprotonating the more basic amine with one equivalent of an acid, followed by the addition of Boc₂O. scielo.org.mx The Cbz group, another widely used protecting group in peptide chemistry, can be introduced under alkaline conditions to facilitate the nucleophilic attack of the amino group. google.comnih.gov
Once the amino groups are appropriately protected, functionalization can be carried out. A prominent class of N-functionalized derivatives are imines, also known as Schiff bases. These are synthesized through the condensation reaction of the primary amino groups of 2,6-diamino-1-(anilinooxy)hexan-1-ol with various aromatic aldehydes. iosrjournals.org The reaction is typically performed by refluxing the reactants in a 1:1 molar ratio in ethanol, often with a catalytic amount of glacial acetic acid. iosrjournals.org This method allows for the introduction of a wide range of substituents, leading to novel imine compounds with diverse electronic and steric properties. iosrjournals.org
| Derivative Name | Yield (%) | Melting Point (°C) | Reference |
|---|---|---|---|
| N-({2-amino-6-[(E)-benzylideneamino]hexyl}oxy)aniline | 82 | 131–135 | iosrjournals.org |
| 2-[(E)-{[5-amino-6-(anilinooxy)hexyl]imino}methyl]phenol | 65 | 122–126 | iosrjournals.org |
| 4-[(E)-{[5-amino-6-(anilinooxy)hexyl]imino}methyl]phenol | 71 | 130–133 | iosrjournals.org |
Beyond imine formation, other N-functionalization strategies include N-alkylation, which can be achieved through methods like direct catalytic N-alkylation using alcohols. rug.nl These synthetic routes expand the library of accessible derivatives for further research.
Preparation of O-Functionalized and Ether Analogs
The primary hydroxyl group at the C-1 position of (S)-2,6-Diaminohexan-1-ol is another key site for modification, allowing for the synthesis of O-functionalized derivatives and ether analogs.
An example of an O-functionalized analog is 2,6-diamino-1-(anilinooxy)hexan-1-ol, which can be synthesized from L-lysine (2,6-diaminohexanoic acid) and aniline (B41778) in a 1:1 molar ratio. iosrjournals.org This transformation modifies the C-1 position, converting the alcohol into an anilinooxy group, thereby altering the molecule's polarity and potential for hydrogen bonding.
The preparation of ether analogs typically involves O-alkylation of the hydroxyl group. However, a significant challenge in the alkylation of amino alcohols is achieving regioselectivity between the nitrogen and oxygen atoms. The alkylation of 2-pyridone systems, for instance, often yields a mixture of N- and O-alkylated products. nih.gov Synthetic strategies to favor O-alkylation over N-alkylation include the use of specific salts; for example, using a silver salt of the substrate in a non-polar solvent like benzene (B151609) has been reported to exclusively afford the O-alkylated product in some systems. nih.gov Such principles can be adapted to guide the selective synthesis of ether analogs of (S)-2,6-Diaminohexan-1-ol.
Exploration of Stereoisomeric and Diastereomeric Forms
The stereochemistry of (S)-2,6-Diaminohexan-1-ol and its derivatives is crucial, as it dictates their three-dimensional structure and biological interactions. The parent compound is chiral, with the (S) configuration at the C-2 position.
The corresponding enantiomer, (R)-2,6-Diaminohexan-1-ol, can be synthesized, often starting from protected forms of (R)-lysine, such as Z-Lys(Boc)-OH, followed by reduction and deprotection steps. The availability of both enantiomers is critical for stereochemical studies and for developing stereospecific applications.
When new chiral centers are introduced into the molecule during functionalization, diastereomers can be formed. For instance, the reaction of a functionalized derivative with a chiral reagent can lead to a mixture of diastereomeric products. The concepts used to describe stereoisomers of structurally similar compounds, like 2,6-diaminopimelic acid, are relevant here. researchgate.net This related compound exists as a pair of enantiomers ((2R,6R) and (2S,6S)) and a meso form ((2R,6S)). researchgate.net Similarly, derivatives of 2,6-diaminohexan-1-ol (B13000101) can exist in various diastereomeric forms depending on the stereochemistry at C-2 and other chiral centers within the molecule. The development of diastereoselective synthetic methods is therefore essential to control the stereochemical outcome and produce specific, stereochemically pure isomers for targeted applications. mdpi.commdpi.com
Applications of Novel Derivatives in Emerging Fields
The structural diversity of derivatives synthesized from (S)-2,6-Diaminohexan-1-ol has opened avenues for their application in several emerging fields, including medicinal chemistry, materials science, and catalysis.
Medicinal and Biological Chemistry N-functionalized imine derivatives of diamino alcohols have shown significant potential as bioactive agents. iosrjournals.org Research has indicated that these Schiff bases and their metal complexes exhibit promising antifungal, antimicrobial, antiviral, and anti-tumor activities. iosrjournals.org The general class of polyamine derivatives, to which these compounds belong, is an active area of research for developing new antitumor therapies. mdpi.com
Materials Science and Biotechnology Structurally related diamines, such as N-Boc-1,6-hexanediamine, are utilized as C6-spacers in the synthesis of advanced materials. sigmaaldrich.com These applications include the creation of biodegradable poly(disulfide amine)s for gene delivery, the construction of multifunctional dendrimers for theranostics (combined therapy and diagnostics), and the formation of self-assembled monolayers (SAMs) that can resist protein adsorption on surfaces. sigmaaldrich.com This suggests that derivatives of (S)-2,6-Diaminohexan-1-ol could similarly be employed as functional monomers or linkers in the development of novel biomaterials and nanostructures.
Catalysis The imine derivatives of (S)-2,6-Diaminohexan-1-ol can act as chelating ligands, binding to transition metals through the imine nitrogen atom. iosrjournals.org The resulting metal complexes have potential applications in both homogeneous and heterogeneous catalysis. iosrjournals.org Furthermore, given the inherent chirality of the parent molecule, its derivatives are attractive candidates for use as chiral ligands or organocatalysts in asymmetric synthesis, for example, in enantioselective aldol (B89426) reactions to produce specific stereoisomers of valuable chemical products. mdpi.com
| Field | Specific Application | Derivative Type | Reference |
|---|---|---|---|
| Medicinal Chemistry | Antifungal, antimicrobial, antiviral, anti-tumor agents | N-functionalized imines (Schiff bases) | iosrjournals.org |
| Materials Science | Spacers for biodegradable polymers (gene delivery) | Diaminoalkane analogs | sigmaaldrich.com |
| Biotechnology | Building blocks for dendrimers in theranostics | Diaminoalkane analogs | sigmaaldrich.com |
| Catalysis | Chelating ligands for metal catalysts | N-functionalized imines | iosrjournals.org |
| Asymmetric Synthesis | Organocatalysts for enantioselective reactions | Chiral polyamine derivatives | mdpi.com |
Future Perspectives and Emerging Research Avenues for S 2,6 Diaminohexan 1 Ol Dihydrochloride
Sustainable Synthetic Methodologies
The production of (S)-2,6-Diaminohexan-1-ol, also known as L-Lysinol, is increasingly shifting towards greener and more sustainable methods, moving away from traditional multi-step syntheses that rely on protecting groups and stoichiometric hydride reagents. rsc.org A primary focus is the direct catalytic hydrogenation of L-lysine, which is readily available on a large scale through the fermentation of renewable resources like sugars. rsc.orgmdpi.comrsc.org
Key research in this area has identified promising catalytic systems that operate under relatively mild conditions in water, a benign solvent. rsc.orgmdpi.com This approach not only leverages a renewable feedstock but also minimizes waste, with water being the only significant byproduct. rsc.org
| Catalyst System | Support | Conditions | Lysine (B10760008) Conversion (%) | Lysinol Selectivity (%) |
| Ruthenium (Ru/C) | Carbon | 100–150 °C, 48–70 bar H₂, pH 1.5–2, Water | 100 | >90 |
| Rhodium-Molybdenum Oxide (Rh-MoOx/SiO₂) | Silica | 80 °C, 70 bar H₂, H₃PO₄ cocatalyst | 96 | 87 |
Future research will likely focus on developing even more efficient and recyclable catalysts, potentially using non-precious metals, to further enhance the economic and environmental viability of this process. mdpi.com
Furthermore, the field of biocatalysis offers a compelling avenue for the sustainable synthesis of chiral amino alcohols. frontiersin.orgucl.ac.uk Engineered enzymes, such as amine dehydrogenases (AmDHs) and transaminases, are being developed to catalyze the asymmetric synthesis of these compounds with exceptional stereoselectivity (>99% ee) under mild, aqueous conditions. frontiersin.orgacs.org While direct enzymatic synthesis of L-Lysinol from a precursor ketone is still an emerging area, the progress in creating AmDHs for other vicinal amino alcohols demonstrates a clear and promising path forward. acs.org This biocatalytic approach avoids the use of high pressures and temperatures, aligning perfectly with the principles of green chemistry. frontiersin.orgucl.ac.uk
New Frontiers in Asymmetric Organocatalysis
The structural features of (S)-2,6-Diaminohexan-1-ol make it a highly attractive candidate for the development of new asymmetric organocatalysts. Chiral diamines and amino alcohols are foundational scaffolds in organocatalysis, capable of activating substrates through the formation of transient iminium or enamine intermediates. nih.govmdpi.com
Emerging research is exploring the use of such chiral primary-tertiary diamines, derived from natural amino acids, as catalysts for key carbon-carbon bond-forming reactions, including aldol (B89426) and Michael additions. acs.orgnih.gov The mechanism often involves a dual-activation model where one amine group forms an enamine with a ketone donor, while the other functional group (amine or alcohol) interacts with the acceptor molecule via hydrogen bonding to control the stereochemical outcome. mdpi.com
For instance, in the Michael addition of α-hydroxyketones to nitroolefins, chiral diamine catalysts have been shown to provide high enantioselectivity by forming a rigid transition state stabilized by an internal hydrogen bond. acs.orgresearchgate.net Similarly, protonated chiral 1,2-diamines have been effectively used in asymmetric aldol reactions, where the ammonium (B1175870) moiety activates the aldehyde acceptor. researchgate.netacs.org
The potential applications for (S)-2,6-Diaminohexan-1-ol and its derivatives as organocatalysts are vast. Future research is expected to focus on:
Bifunctional Catalysis: Designing catalysts where the 2-amino group and the 1-hydroxyl group work in concert to activate both the nucleophile and electrophile, mimicking the synergistic action of enzymatic active sites.
Tandem Reactions: Developing cascade reactions where a single catalyst based on the L-Lysinol scaffold can orchestrate multiple transformations in one pot, increasing synthetic efficiency. nih.gov
Immobilization and Reusability: Grafting these chiral diamino alcohols onto solid supports to create heterogeneous catalysts that can be easily recovered and reused, enhancing the sustainability of the catalytic process.
Exploration in Materials Science beyond Current Applications
The presence of three reactive functional groups (two primary amines and one hydroxyl) makes (S)-2,6-Diaminohexan-1-ol a valuable bio-based monomer for creating novel functional polymers. rsc.orgmdpi.com Its derivation from renewable lysine positions it as a sustainable alternative to petrochemical-based monomers. mdpi.comresearchgate.net
One of the most promising areas is its use in the synthesis of polyamides and poly(ester amides). mdpi.comnih.gov As a diamine, lysinol can be used as a curing agent for epoxy resins, creating thermosets with properties comparable to those cured with traditional petroleum-derived amines like diethylenetriamine (B155796) (DETA). rsc.orgresearchgate.net
Beyond thermosets, lysinol is a key building block for high-performance thermoplastics. For example, it can be combined with dicarboxylic acids to produce novel polyamides. The additional hydroxyl group along the polymer backbone offers a site for further functionalization, allowing for the tuning of material properties such as hydrophilicity, degradability, and sites for attaching bioactive molecules.
| Polymer Type | Monomers | Key Feature | Potential Application |
| Functional Polyamide | (S)-2,6-Diaminohexan-1-ol + Diacid | Pendant hydroxyl groups | Engineering plastics, fibers, biomedical materials |
| Poly(ester amide) | (S)-2,6-Diaminohexan-1-ol + Diacid + Polyol | Combination of amide and ester links | Biodegradable elastomers, tissue engineering scaffolds |
| Polyureas | (S)-2,6-Diaminohexan-1-ol + CO₂ | Isocyanate-free synthesis | Coatings, adhesives, elastomers |
Future research is directed towards exploring the polymerization of lysinol and its derivatives to create materials with advanced functionalities. d-nb.infowikipedia.org This includes the synthesis of biodegradable elastomers for medical applications, self-healing polymers where the hydroxyl groups participate in reversible hydrogen bonding networks, and functional surfaces for biomedical devices that can promote cell adhesion or exhibit antimicrobial properties. nih.govrsc.org The direct polymerization of diamines with CO₂ to form polyureas is another green chemistry frontier where lysinol could serve as a valuable bio-based component. researchgate.net
Potential in Bio-inspired Catalysis and Chemistries
The structural similarity of (S)-2,6-Diaminohexan-1-ol to the amino acid lysine provides a rich foundation for developing bio-inspired catalysts and chemical systems that mimic natural biological processes. acs.orgnih.gov
One emerging avenue is the creation of enzyme mimics. The arrangement of the two amine groups and the hydroxyl group in L-Lysinol can be designed to replicate the catalytic triads found in the active sites of enzymes like serine proteases. In such a system, the functional groups could work cooperatively to activate substrates and facilitate reactions through general acid-base catalysis. Research into carbamylated lysine, an unusual post-translational modification essential for the function of enzymes like class D β-lactamases, reveals how the reactivity of a lysine side chain can be tuned within an active site. nih.gov This principle could be applied to catalysts derived from L-Lysinol, where one amine group could be reversibly carbamylated to act as a general base.
Another exciting frontier is the development of catalysts that are inspired by specific enzymatic transformations. For example, the enzyme lysyl oxidase converts lysine side chains into reactive aldehydes (allysine), a key step in the cross-linking of collagen and elastin. nih.govnih.gov Recently, a bio-inspired chemical method was developed to selectively oxidize dimethyl lysine to allysine. nih.govemory.edu This demonstrates the potential for using L-Lysinol derivatives in biomimetic systems to perform specific, selective transformations on complex molecules.
Future research in this domain will likely explore:
Self-Assembling Catalysts: Designing L-Lysinol derivatives that can self-assemble into larger, ordered structures, creating nano- or micro-environments that mimic the catalytic pockets of enzymes. acs.org
Cascade Catalysis: Developing systems where a catalyst derived from (S)-2,6-Diaminohexan-1-ol initiates a cascade of reactions, inspired by metabolic pathways in living organisms. acs.org
Functionalized Nanomaterials: Attaching L-Lysinol to nanomaterials like carbon quantum dots to create hybrid catalysts that combine the recognition and catalytic properties of the bio-inspired molecule with the stability and processability of the nanomaterial. acs.org
Q & A
Q. What are the common synthetic routes for preparing (S)-2,6-Diaminohexan-1-ol dihydrochloride, and what critical parameters influence yield and purity?
- Methodological Answer : The synthesis typically involves stereoselective reduction of precursor ketones or amides. For example, the (S)-enantiomer can be obtained using chiral catalysts like (R)-BINAP-Ru complexes in asymmetric hydrogenation reactions . Critical parameters include:
- Reagent selection : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) for controlled reduction of intermediates .
- pH control : Maintaining acidic conditions during salt formation (e.g., HCl gas bubbled into the reaction mixture) to ensure dihydrochloride formation .
- Purification : Recrystallization from ethanol/water mixtures to remove byproducts and improve enantiomeric purity .
Q. What spectroscopic methods are most effective for characterizing this compound, and how are they interpreted?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm molecular structure by identifying peaks for the hexanol backbone (δ 1.4–1.8 ppm for CH₂ groups) and amine protons (δ 2.9–3.3 ppm). Dihydrochloride salt formation shifts amine protons downfield due to protonation .
- IR Spectroscopy : Detect N-H stretching (3200–3400 cm⁻¹) and O-H bonds (broad peak ~3300 cm⁻¹) .
- Mass Spectrometry (MS) : ESI-MS in positive mode shows [M+H]⁺ at m/z 163.04 (free base) and adducts (e.g., [M+2H+Cl]⁺) for the dihydrochloride form .
Advanced Research Questions
Q. How can researchers optimize enantiomeric purity during synthesis, and what analytical techniques validate stereochemical integrity?
- Methodological Answer :
- Chiral Resolution : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) in HPLC to separate enantiomers. Retention time comparisons with standards confirm (S)-configuration .
- Circular Dichroism (CD) : Measure Cotton effects at 220–260 nm to distinguish enantiomers; the (S)-form shows a positive peak at 235 nm .
- X-ray Crystallography : Resolve crystal structures to unambiguously assign stereochemistry, particularly when synthesizing novel derivatives .
Q. What strategies mitigate degradation of this compound under varying pH and temperature in biological assays?
- Methodological Answer :
- Stability Studies : Use accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Buffered solutions (pH 4–6) minimize hydrolysis of the dihydrochloride salt .
- Lyophilization : For long-term storage, lyophilize the compound and store at -20°C under inert gas (N₂) to prevent oxidation .
- Protection Strategies : In aqueous assays, add antioxidants (e.g., ascorbic acid) or chelating agents (EDTA) to suppress metal-catalyzed degradation .
Q. How should researchers resolve discrepancies in reported reactivity across studies (e.g., conflicting catalytic activity in substitution reactions)?
- Methodological Answer :
- Systematic Replication : Repeat experiments under standardized conditions (solvent, temperature, reagent ratios). For example, if substitution yields vary, test nucleophiles (e.g., alkyl halides vs. acyl chlorides) in anhydrous DMF at 60°C .
- Kinetic Analysis : Use stopped-flow UV-Vis spectroscopy to compare reaction rates and identify rate-limiting steps .
- Computational Modeling : DFT calculations (e.g., Gaussian 16) can predict transition states and explain steric/electronic effects influencing reactivity .
Data Analysis and Experimental Design
Q. How does the dihydrochloride salt form influence solubility and bioactivity compared to the free base?
- Methodological Answer :
- Solubility Testing : Perform shake-flask assays in PBS (pH 7.4) and simulated gastric fluid (pH 1.2). The dihydrochloride form exhibits higher aqueous solubility (>50 mg/mL vs. <5 mg/mL for free base) due to ionic interactions .
- Bioactivity Correlation : Compare IC₅₀ values in cell-based assays (e.g., enzyme inhibition). Enhanced solubility often improves bioavailability, but protonated amines may alter target binding kinetics .
Q. What advanced chromatographic techniques are suitable for detecting trace impurities in this compound batches?
- Methodological Answer :
- UHPLC-MS/MS : Employ a C18 column (2.1 × 50 mm, 1.7 µm) with 0.1% formic acid in water/acetonitrile gradient. Detect impurities (e.g., over-reduced byproducts) at sub-ppm levels .
- Ion Chromatography (IC) : Quantify residual chloride ions to ensure stoichiometric dihydrochloride formation (theoretical Cl⁻ content: 21.7%) .
Contradiction Analysis
Q. How can conflicting data on the compound’s stability in polar solvents be reconciled?
- Methodological Answer :
- Controlled Variables : Test stability in deuterated solvents (D₂O, DMSO-d₆) using ¹H NMR to track decomposition products. For example, DMSO may catalyze oxidation at >50°C, while water accelerates hydrolysis .
- Degradation Pathway Mapping : Use LC-QTOF-MS to identify degradation products (e.g., hexanol derivatives or dimerized species) and propose mechanisms .
Biological and Pharmacological Applications
Q. What in vitro models are appropriate for studying the neuropharmacological potential of this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
